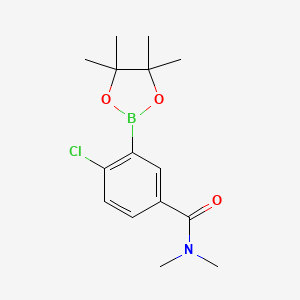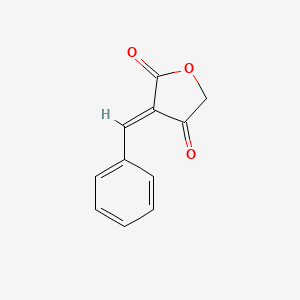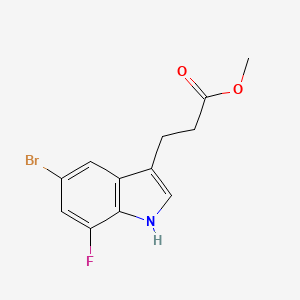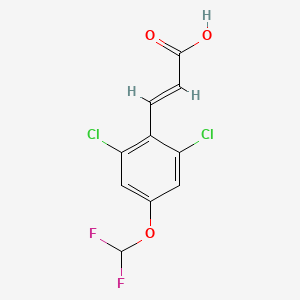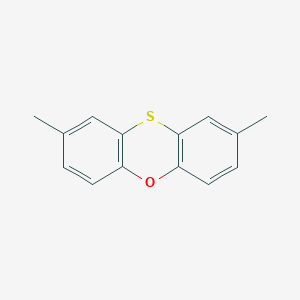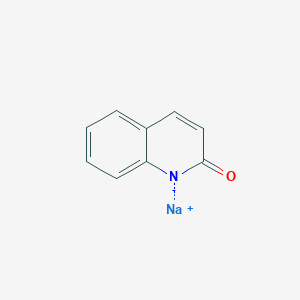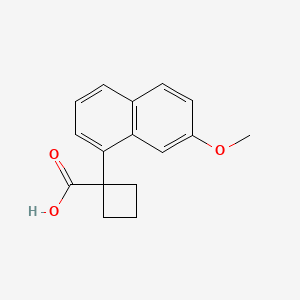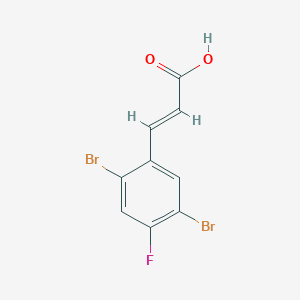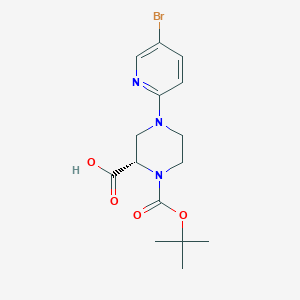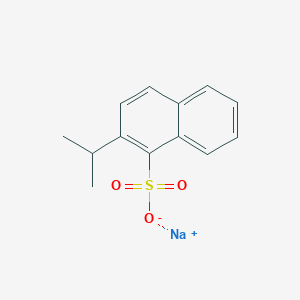
Sodium isopropylnaphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isopropylnaphthalenesulfonate is an organic compound that belongs to the class of naphthalenesulfonates. It is widely used as a surfactant and wetting agent due to its excellent solubility in water and compatibility with various other surfactants . The compound is known for its low foaming properties and is commonly used in industrial applications such as detergents and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium isopropylnaphthalenesulfonate is typically synthesized through a two-step process involving sulfonation followed by alkylation . The sulfonation step involves the reaction of naphthalene with sulfuric acid to form naphthalenesulfonic acid. This is followed by the alkylation of the sulfonic acid with isopropyl alcohol under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the incremental addition of sulfonating agents and alkylating alcohols to naphthalene. This method helps in controlling the exothermic reaction and minimizes the formation of by-products . The final product is then neutralized with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium isopropylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form naphthalene derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene compounds.
Scientific Research Applications
Sodium isopropylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and wetting agent in various chemical reactions and formulations.
Biology: Employed in biological assays and experiments due to its compatibility with biological systems.
Medicine: Utilized in pharmaceutical formulations as an emulsifier and stabilizer.
Industry: Widely used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of sodium isopropylnaphthalenesulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better wetting and spreading of liquids . It interacts with hydrophobic and hydrophilic molecules, facilitating the formation of micelles and enhancing solubility . The molecular targets include various hydrophobic and hydrophilic surfaces, and the pathways involved are related to its surfactant activity .
Comparison with Similar Compounds
- Sodium naphthalenesulfonate
- Sodium diisopropylnaphthalenesulfonate
- Sodium octylnaphthalenesulfonate
- Naphthalene-2-sulfonic acid
Comparison: Sodium isopropylnaphthalenesulfonate is unique due to its specific isopropyl group, which imparts distinct solubility and surfactant properties compared to other naphthalenesulfonates . It has lower foaming properties and better compatibility with various surfactants, making it more suitable for specific industrial applications .
Properties
Molecular Formula |
C13H13NaO3S |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
sodium;2-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
FGDMJJQHQDFUCP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
